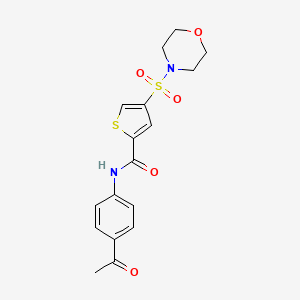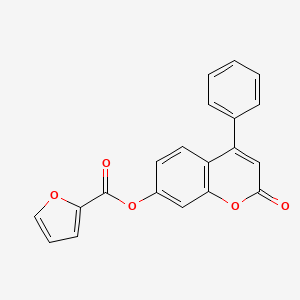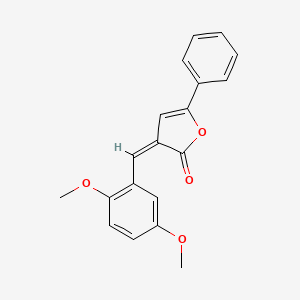
N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multistep chemical reactions, starting from basic precursors to more complex structures. For example, in the synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a precursor to similar compounds, the Gewald reaction is employed. This involves the condensation of aniline and ethylcyanoacetate, followed by reactions with various reagents to achieve the desired thiophene derivative (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including N-(4-Acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, can be analyzed using various spectroscopic methods such as IR, 1H NMR, and Mass spectrometry. These methods provide insights into the molecular framework and the nature of substituents attached to the thiophene core, thereby offering a deeper understanding of the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclocondensation, to yield complex structures with diverse functional groups. For instance, the SNVin reaction of 2-acetyl-1-(N-morpholinyl)acetylcyclohexene with malonothio(dithio)amides leads to the synthesis of 4-carbamoyl(thiocarbamoyl)-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines, demonstrating the compound's ability to participate in complex chemical transformations (Dyachenko & Vovk, 2012).
Wissenschaftliche Forschungsanwendungen
Prodrug Development
N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is explored in the context of prodrug development. The compound, belonging to the class of N-acyl derivatives of sulfonamides, shows potential as a prodrug form, particularly for sulfonamide groups in carbonic anhydrase inhibitors. Its enzymatic hydrolysis yields the parent sulfonamide, indicating its potential in delivering active pharmaceutical ingredients (Larsen, Bundgaard, & Lee, 1988).
Carbonic Anhydrase Inhibition
This compound is also investigated for its inhibitory effects on carbonic anhydrase isoenzymes. It displays nanomolar half maximal inhibitory concentration (IC50) values, indicating its potency as an inhibitor. The differential activity across various isoenzymes suggests its potential for targeted therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis and Modification
The compound's role in chemical synthesis and modification is significant. It is utilized in the synthesis of N-vinyloxazolidinones and morpholines, offering insights into the effect of the N-protecting group on amino alcohols in annulation reactions. This application is crucial for understanding the synthesis of complex organic compounds (Yar, Fritz, Gates, McGarrigle, & Aggarwal, 2012).
Biodegradable Polymer Synthesis
Its derivatives are used in synthesizing biodegradable polyesteramides with pendant functional groups. These polymers have applications in various fields, including biomedical and environmental science, due to their biodegradability and functional versatility (Veld, Dijkstra, & Feijen, 1992).
Electrochemical Capacitor Applications
A derivative, 3-(4-methylsulfonylphenyl)thiophene, has been evaluated for use in electrochemical capacitors. Its electroactive polymers show promising performance, with high energy and power densities, making it a potential candidate for energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Anticancer Activity
Additionally, some derivatives of thiophene carboxamide exhibit anticancer activity. These compounds, synthesized through various chemical reactions, demonstrate inhibitory activity against multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology (Atta & Abdel‐Latif, 2021).
Antimicrobial Properties
Compounds containing the morpholine group, similar to N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, are studied for their antimicrobial properties. This includes investigating their activity against multidrug-resistant strains, suggesting their potential in addressing antibiotic resistance (Oliveira et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12(20)13-2-4-14(5-3-13)18-17(21)16-10-15(11-25-16)26(22,23)19-6-8-24-9-7-19/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGNSJEHLIARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)
![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)